molecular formula C12H12N2O2S B5752873 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5752873
M. Wt: 248.30 g/mol
InChI Key: SPAPWVUPZKTBMH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a methoxyphenyl group and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(1,3-thiazol-2-yl)acetamide.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol
  • 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole
  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)acetonitrile

Uniqueness

2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group and thiazolylacetamide moiety provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAPWVUPZKTBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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